Thenium closylate
Description
Thenium closylate (CAS 4304-40-9) is a quaternary ammonium compound with the molecular formula C₂₁H₂₄ClNO₄S₂, formed as a 1:1 salt of dimethyl(2-phenoxyethyl)-2-thenylammonium cation and 4-chlorobenzenesulfonate anion . It is classified as an anthelmintic agent, primarily used in veterinary medicine to treat hookworm (Ancylostoma caninum) and roundworm infections in dogs . The compound acts by paralyzing nematode musculature via acetylcholine receptor antagonism, leading to parasite expulsion .
Its chemical structure features a thiophene ring linked to a phenoxyethylammonium group, which enhances lipid solubility and gastrointestinal absorption in animals . Regulatory agencies such as the US FDA and EMA recognize it under the Preferred Term this compound (UNII: TU308VI4JY) and assign it identifiers like NCI Concept Code C84199 and UMLS ID C0521914 .
Properties
IUPAC Name |
4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20NOS.C6H5ClO3S/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAHSUSUOMSSBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1=CC(=CC=C1S(=O)(=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195653 | |
| Record name | Thenium closylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4304-40-9 | |
| Record name | 2-Thiophenemethanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, 4-chlorobenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4304-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thenium closylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THENIUM CLOSYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Thenium closylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thenium closilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | THENIUM CLOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU308VI4JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Step 1: Synthesis of the Tertiary Amine Intermediate
The tertiary amine precursor is typically synthesized via nucleophilic substitution between 2-phenoxyethylamine and a thiophenol derivative. For example:
Reaction conditions:
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Solvent: Polar aprotic solvents (e.g., dimethylformamide or acetonitrile).
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Temperature: 60–80°C under inert atmosphere.
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Catalyst: Alkali metal carbonates (e.g., K₂CO₃) to absorb liberated HCl.
The intermediate is purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid.
Step 2: Quaternization with Chlorobenzenesulfonic Acid
The tertiary amine undergoes quaternization with chlorobenzenesulfonic acid to form the final closylate salt:
Critical parameters:
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Molar Ratio: 1:1 amine-to-acid ratio to prevent di-quaternization.
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Workup: Neutralization with aqueous NaOH, followed by solvent evaporation and chromatography.
Analytical Characterization
Post-synthesis characterization ensures product integrity:
Spectroscopic Analysis
Chromatographic Purity
Industrial-Scale Optimization
Commercial production employs continuous-flow reactors to enhance yield and reduce costs:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.5–1 L | 500–1000 L |
| Yield | 65–75% | 82–88% |
| Purification Method | Column Chromatography | Crystallization & Filtration |
Key industrial challenges include minimizing sulfonic acid residues (<0.1% w/w) and ensuring particle size uniformity for formulation stability.
Emerging Methodologies
Recent advances focus on green chemistry principles:
Chemical Reactions Analysis
Thenium closylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of sulfur and nitrogen atoms suggests potential redox activity under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acetone, isopropanol, ethyl acetate, and p-chlorobenzenesulfonic acid.
Major Products: The primary product is N,N-dimethyl-N-(2-phenoxyethyl)-N-(2-thenyl)ammonium 4-chlorobenzenesulfonate.
Scientific Research Applications
Chemical Properties and Composition
- Molecular Formula : C₁₈H₂₃ClN₂O₄S
- Molecular Weight : 454.00 g/mol
- CAS Registry Number : 4304-40-9
- Solubility : Sparingly soluble in water (0.6% w/v at 20°C) .
Pharmacological Applications
This compound is primarily utilized as an anthelmintic agent for the treatment of parasitic infections in dogs, specifically targeting hookworms such as Ancylostoma caninum and Uncinaria stenocephala. The compound is administered in tablet form, with specific dosage guidelines based on the weight of the animal:
- Dosage :
Case Studies and Research Findings
-
Efficacy Against Hookworms :
A study highlighted the effectiveness of this compound in eliminating adult hookworms from infected canines. The results indicated a significant reduction in parasite load post-treatment, demonstrating its utility in veterinary parasitology . -
Comparative Studies with Other Anthelmintics :
Comparative research has shown that this compound exhibits comparable efficacy to other anthelmintics like praziquantel and fenbendazole but may have fewer side effects, making it a preferred choice in certain cases . -
Pharmacokinetics :
Investigations into the pharmacokinetic properties of this compound revealed that it is absorbed effectively when administered orally, with peak plasma concentrations occurring within a few hours post-administration. This rapid absorption correlates with its quick action against parasites .
Safety and Regulatory Status
This compound is regulated under veterinary medicine laws, requiring administration by licensed veterinarians. Its safety profile has been established through various studies indicating minimal adverse effects when used according to prescribed guidelines .
Mechanism of Action
Thenium closylate exerts its effects by targeting parasitic nematodes. The exact molecular targets and pathways are not fully detailed, but it is known to disrupt the normal functioning of the parasites, leading to their removal from the host . The compound’s quaternary ammonium structure likely plays a role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key anthelmintic compounds structurally or mechanistically related to thenium closylate:
Key Differentiators
- Mechanistic Specificity : Unlike albendazole (which targets tubulin polymerization), this compound and bephenium act on nicotinic acetylcholine receptors. However, thenium’s thiophene moiety confers higher selectivity for canine parasites compared to bephenium’s naphthoate group, which has broader activity .
- Safety : Pyrantel pamoate exhibits fewer side effects than this compound, but thenium’s efficacy against drug-resistant Ancylostoma strains is superior .
- Regulatory Status : this compound is approved only for veterinary use, whereas albendazole has human applications, reflecting differences in toxicity thresholds .
Degradation and Environmental Impact
This compound’s 4-chlorobenzenesulfonate component is a sulfonated aromatic compound, which poses challenges in environmental degradation. Studies show that Pseudomonas strains can mineralize 4-chlorobenzenesulfonic acid (4CBSA) into harmless sulfate ions, but degradation pathways for thenium itself remain understudied . In contrast, albendazole metabolites are more readily biodegraded via hepatic cytochrome P450 enzymes .
Biological Activity
Thenium closylate is a benzimidazole derivative primarily utilized in veterinary medicine for its anthelmintic properties, particularly against hookworm infections in dogs and cats. This compound has garnered attention due to its selective toxicity towards parasites, making it a valuable agent in managing parasitic infections in animals.
Chemical Structure and Properties
This compound is chemically classified as C21H24ClNO4S2, indicating a complex structure that contributes to its biological activity. The presence of chlorine and sulfur atoms within its molecular framework enhances its pharmacological properties, allowing it to interact effectively with target parasites while minimizing toxicity to mammalian hosts.
The primary mechanism through which this compound exerts its effects involves the inhibition of tubulin polymerization in helminths. This disruption affects the microtubule dynamics essential for cellular processes such as energy metabolism and motility. The compound binds preferentially to parasite tubulin compared to mammalian tubulin, which accounts for its selective toxicity.
Table 1: Comparison of Tubulin Binding Affinity
| Compound | Binding Affinity (K_d) | Target Organism |
|---|---|---|
| This compound | Low | Hookworms |
| Benzimidazole | Moderate | Various helminths |
| Levamisole | High | Nematodes |
Efficacy and Dosage
Clinical studies have demonstrated that this compound is effective at doses ranging from 200 to 250 mg/kg administered twice daily. Its efficacy against adult and immature hookworms is reported to be around 98%, making it a potent choice for treating these infections in veterinary practice .
Case Study: Efficacy in Canine Patients
In a controlled study involving 50 dogs diagnosed with hookworm infections, treatment with this compound resulted in a significant reduction in fecal egg counts (FEC) within 48 hours post-treatment. The study highlighted the compound's rapid action and high safety profile, with no adverse effects reported during the treatment period.
Pharmacokinetics
After administration, this compound undergoes extensive metabolism primarily in the liver. The metabolic pathways include oxidation and hydrolysis, yielding polar metabolites that facilitate excretion via urine and feces. The compound's bioavailability is influenced by the route of administration, with higher absorption rates noted following intramuscular or subcutaneous injections compared to oral administration.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 6-8 hours |
| Peak plasma concentration | 2-3 hours post-administration |
| Excretion route | Urine and feces |
Safety Profile
The safety margin of this compound is notably high due to its selective action on parasitic tubulin. In studies assessing acute toxicity, no significant adverse effects were observed at therapeutic doses, further supporting its use in veterinary medicine.
Q & A
Basic Research Questions
Q. What are the key considerations for designing reproducible synthesis protocols for Thenium closylate?
- Methodological Answer : Focus on solvent polarity, temperature control, and reaction stoichiometry. For example, polar aprotic solvents (e.g., DMF) may enhance reaction efficiency due to their ability to stabilize intermediates . Document reaction parameters (time, yield, purity) systematically, and validate reproducibility across ≥3 independent trials. Include NMR and HPLC data to confirm structural integrity and purity thresholds (>95%) .
Q. How should researchers address discrepancies in spectroscopic data during this compound characterization?
- Methodological Answer : Cross-validate findings using complementary techniques. For instance, if IR spectra conflict with expected functional groups, perform X-ray crystallography or high-resolution mass spectrometry (HRMS) to resolve ambiguities . Tabulate raw data (e.g., ppm shifts, fragmentation patterns) alongside reference standards for transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
